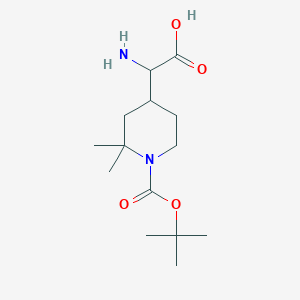

2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid

Description

This compound, also identified by CAS numbers 368866-11-9 and MFCD09991612 , features a tert-butoxycarbonyl (Boc)-protected piperidine ring substituted with 2,2-dimethyl groups and an amino acetic acid side chain. The Boc group serves as a temporary amine-protecting agent in peptide synthesis, while the dimethylpiperidine moiety enhances steric hindrance and conformational rigidity . Its primary applications include intermediate synthesis in drug discovery and asymmetric catalysis.

Properties

Molecular Formula |

C14H26N2O4 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

2-amino-2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)16-7-6-9(8-14(16,4)5)10(15)11(17)18/h9-10H,6-8,15H2,1-5H3,(H,17,18) |

InChI Key |

YUZSBAPGTNREHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid typically involves the protection of the amino group of the piperidine ring with a tert-butyloxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the Boc-protected intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butyloxycarbonyl group into the piperidine ring, resulting in a more sustainable and efficient process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used to remove the Boc group.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, deprotected amino acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of protease inhibitors and other therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes and receptors, facilitating the formation of peptide bonds and other bioactive structures .

Comparison with Similar Compounds

Protecting Group Variations

- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid Key Difference: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. Impact: Fmoc is base-labile (e.g., cleaved by piperidine), whereas Boc is acid-labile (e.g., cleaved by TFA). This makes Fmoc derivatives more suitable for stepwise solid-phase peptide synthesis under mild basic conditions . Structural Note: Piperazine ring (two nitrogens) vs.

Aromatic Substitutions

- 2-Amino-2-(4-bromophenyl)acetic Acid and 2-Amino-2-(2-pyridyl)acetic Acid Key Difference: Lack the Boc-piperidine backbone; instead, they feature aromatic substituents (bromophenyl, pyridyl). Impact: Enhanced π-π stacking interactions in drug-receptor binding. For example, the pyridyl group may improve solubility via hydrogen bonding . Application: Used in kinase inhibitor development due to their planar aromatic systems .

Ring Structure Modifications

- (E)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic Acid

Substituent Position and Bulk

- 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid Key Difference: Substitution at the 4-position of piperidine with a m-tolyl group instead of 2,2-dimethyl groups. Impact: The aromatic m-tolyl group increases lipophilicity (LogP) and may enhance blood-brain barrier permeability.

Comparative Data Table

Research Findings and Implications

- Steric Effects: The 2,2-dimethyl groups in the target compound reduce nucleophilic attack on the Boc group, enhancing stability during acidic workup compared to non-substituted analogs .

- Stereochemical Influence : The (S)-enantiomer (CAS 368866-11-9) shows higher enantioselectivity in asymmetric catalysis than racemic mixtures .

- Cost and Availability: Derivatives like 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (€374/250mg) are more expensive than the target compound (€95–178/g), likely due to complex halogenated synthesis .

Biological Activity

2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid (often referred to as Boc-Dmp-Ac) is a compound that has garnered interest due to its potential biological activities. This article examines its biological properties, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on a piperidine derivative, which significantly influences its biological activity. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research has indicated that Boc-Dmp-Ac exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of Boc-Dmp-Ac may possess antimicrobial properties. The presence of the piperidine ring is crucial for interaction with bacterial membranes, potentially disrupting their integrity.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines. Notably, studies have shown that Boc-Dmp-Ac can induce cell death in cancerous cells while exhibiting lower toxicity in normal cells.

- Enzyme Inhibition : There is evidence suggesting that Boc-Dmp-Ac may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

A study conducted on various derivatives of Boc-Dmp-Ac demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to standard antibiotics.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Boc-Dmp-Ac | 15.62 | 31.25 |

| Ciprofloxacin | 3.91 | 7.81 |

Table 1: Antimicrobial activity of Boc-Dmp-Ac compared to Ciprofloxacin

Cytotoxicity Studies

Cytotoxicity assessments were performed using L929 fibroblast cells and A549 lung cancer cells. The results indicated that Boc-Dmp-Ac exhibited a dose-dependent increase in cytotoxicity against cancer cells while maintaining higher viability in normal cells.

| Dose (µM) | L929 Viability (%) | A549 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 98 | 85 |

| 50 | 95 | 70 |

| 100 | 90 | 45 |

Table 2: Cytotoxic effects of Boc-Dmp-Ac on L929 and A549 cells

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.